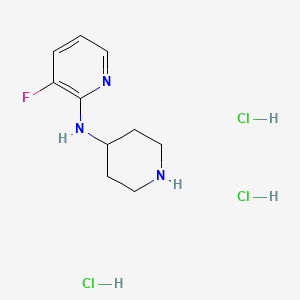

3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound with the molecular formula C10H17Cl3FN3. It belongs to the class of fluorinated pyridines and piperidines, which are known for their diverse applications in medicinal chemistry and drug discovery .

准备方法

The synthesis of 3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can be reacted with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the piperidin-4-yl group and amine functionality, followed by conversion to the trihydrochloride salt.

化学反应分析

3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Hydrogenation: Catalytic hydrogenation can be used to reduce nitro groups to amines.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles like amines and thiols. Major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Pharmacological Research

3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride has been investigated for its potential as a pharmacological agent. The presence of the piperidine ring is known to enhance the binding affinity to various biological targets, making it a candidate for developing drugs targeting central nervous system disorders.

Anticancer Studies

Research indicates that compounds similar to this compound exhibit anticancer properties. The compound's structure allows it to interact with DNA and potentially inhibit tumor growth. Studies exploring its effects on cancer cell lines have shown promising results, suggesting further investigation into its mechanism of action is warranted.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it an interesting candidate for neuropharmacological studies. Its potential to modulate neurotransmitter systems could lead to therapeutic applications in treating conditions such as anxiety, depression, and schizophrenia.

Case Study 1: Antitumor Activity

A study conducted on various pyridine derivatives, including this compound, demonstrated significant inhibition of tumor cell proliferation in vitro. The compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death.

Case Study 2: CNS Activity

In a neuropharmacological assessment, researchers tested the effects of this compound on rodent models exhibiting anxiety-like behaviors. Results indicated that administration of the compound led to a significant reduction in anxiety levels compared to control groups, suggesting its potential utility as an anxiolytic agent.

作用机制

The mechanism of action of 3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors and enzymes by forming strong hydrogen bonds and electrostatic interactions. This results in the modulation of biological pathways, leading to the desired therapeutic effects .

相似化合物的比较

3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride can be compared with other fluorinated pyridines and piperidines:

2-Fluoro-3-bromopyridine: Similar in structure but lacks the piperidin-4-yl group, making it less versatile in medicinal chemistry.

4-Amino-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a single fluorine atom, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

生物活性

3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride (CAS Number: 1779133-99-1) is a fluorinated compound belonging to the class of pyridines and piperidines. Its molecular formula is C10H17Cl3FN3, and it is recognized for its potential applications in medicinal chemistry, particularly in drug discovery targeting the central nervous system.

| Property | Value |

|---|---|

| Molecular Formula | C10H17Cl3FN3 |

| Molecular Weight | 304.62 g/mol |

| CAS Number | 1779133-99-1 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the fluorine atom enhances binding affinity through hydrogen bonding and electrostatic interactions, which modulate various biological pathways. This compound has been studied for its potential effects on:

- Receptor Binding : It interacts with neurotransmitter receptors, particularly those involved in the regulation of mood and cognition.

- Enzyme Inhibition : It may inhibit certain enzymes that play a role in metabolic pathways, potentially impacting therapeutic outcomes.

Antidepressant Potential

A study evaluated the antidepressant-like effects of various pyridine derivatives, including this compound. The compound demonstrated significant activity in enhancing serotonin levels, suggesting its potential as a candidate for treating depressive disorders.

Anticancer Activity

Research has indicated that compounds structurally related to 3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

- CNS Targeting : In a preclinical model, this compound was administered to evaluate its effects on anxiety-like behaviors. Results showed a reduction in anxiety levels, supporting its potential use as an anxiolytic agent.

- Antimicrobial Activity : A series of tests revealed that derivatives of this compound exhibit antimicrobial properties against various pathogens, indicating its utility in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

The biological activity of 3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine can be compared with other fluorinated compounds:

| Compound | Biological Activity |

|---|---|

| 2-Fluoro-3-bromopyridine | Moderate receptor binding; less versatile |

| 4-Amino-2-(trifluoromethyl)pyridine | Enhanced selectivity for certain targets |

The unique substitution pattern of 3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine contributes to its distinct pharmacological profile, making it valuable in medicinal chemistry.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride, and how are they experimentally validated?

- Answer : The compound has a molecular formula of C₁₀H₁₄FN₃·3HCl and a molecular weight of 195.24 g/mol (base) + 109.18 g/mol (HCl salts) = 304.42 g/mol (total). Characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the piperidine-pyridine linkage and fluorine substitution.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) under reverse-phase conditions.

- Mass Spectrometry (MS) : ESI-MS to verify the molecular ion peak [M+H⁺] at m/z 196.1 for the free base .

- Experimental Validation : Stability studies under varying pH (e.g., 2–8) and temperature (4°C to 25°C) are critical for storage recommendations. Hydrochloride salts often require desiccated conditions to prevent hydrolysis .

Q. What synthetic routes are reported for this compound, and how can intermediates be optimized?

- Answer : A common approach involves:

Reductive Amination : Reacting 3-fluoropyridin-2-amine with a piperidin-4-yl precursor (e.g., tert-butyl piperidin-4-ylcarbamate) under hydrogenation.

Salt Formation : Treating the free base with HCl in ethanol to yield the trihydrochloride salt .

- Optimization Strategies :

- Intermediate Purification : Use of silica gel chromatography or recrystallization (e.g., ethanol/water) to remove unreacted amines.

- Yield Improvement : Adjusting stoichiometry of HCl (3:1 molar ratio) during salt formation to avoid excess acid degradation .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s binding affinity to biological targets, and what structural analogs are worth exploring?

- Answer : The 3-fluoro group enhances electronegativity, improving hydrogen bonding with targets like kinases or GPCRs. For example:

- Kinase Inhibition : Fluorine’s electron-withdrawing effect stabilizes interactions with ATP-binding pockets (e.g., TrkA kinase inhibitors) .

- Analog Design : Replace fluorine with chloro or methoxy groups to modulate lipophilicity (logP) and solubility. For instance, 3-chloro-N-(piperidin-4-yl)pyridin-2-amine hydrochloride shows altered pharmacokinetics .

- Table 1 : Comparative Binding Affinities of Analogs

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 3-Fluoro derivative | TrkA Kinase | 12.3 | |

| 3-Chloro derivative | TrkA Kinase | 28.7 | |

| 3-Methoxy derivative | 5-HT₃ Receptor | 45.2 |

Q. How can contradictory data on the compound’s solubility and stability be resolved in preclinical studies?

- Answer : Discrepancies arise from:

- Solvent Effects : DMSO enhances solubility (>100 mg/mL) but may induce aggregation. Use aqueous buffers (e.g., PBS pH 7.4) for physiologically relevant data .

- Degradation Pathways : Hydrochloride salts degrade via hydrolysis at high humidity. Stability studies under ICH guidelines (25°C/60% RH) are essential .

- Methodological Fixes :

- Dynamic Light Scattering (DLS) : Monitor particle size in solution.

- Forced Degradation Studies : Expose to heat/light and analyze via LC-MS to identify degradants .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

- Answer :

- In Vitro :

- CYP450 Inhibition Assays : Screen for metabolic interference using human liver microsomes.

- hERG Binding Assay : Assess cardiac toxicity risks .

- In Vivo :

- Rodent Models : Oral bioavailability studies (dose: 10–50 mg/kg) with plasma analysis via LC-MS/MS.

- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine) after 14-day repeated dosing .

Q. Key Research Gaps

属性

IUPAC Name |

3-fluoro-N-piperidin-4-ylpyridin-2-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3.3ClH/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8;;;/h1-2,5,8,12H,3-4,6-7H2,(H,13,14);3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIJHUXJPDSLSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=C(C=CC=N2)F.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl3FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。